Ethanone, 1-(1-cyclohexyl-2-methyl-1H-pyrrol-3-yl)- Ethanone, 1-(1-cyclohexyl-2-methyl-1H-pyrrol-3-yl)-
Brand Name: Vulcanchem
CAS No.: 112722-72-2
VCID: VC17276704
InChI: InChI=1S/C13H19NO/c1-10-13(11(2)15)8-9-14(10)12-6-4-3-5-7-12/h8-9,12H,3-7H2,1-2H3
SMILES:
Molecular Formula: C13H19NO
Molecular Weight: 205.30 g/mol

Ethanone, 1-(1-cyclohexyl-2-methyl-1H-pyrrol-3-yl)-

CAS No.: 112722-72-2

Cat. No.: VC17276704

Molecular Formula: C13H19NO

Molecular Weight: 205.30 g/mol

* For research use only. Not for human or veterinary use.

Ethanone, 1-(1-cyclohexyl-2-methyl-1H-pyrrol-3-yl)- - 112722-72-2

Specification

CAS No. 112722-72-2
Molecular Formula C13H19NO
Molecular Weight 205.30 g/mol
IUPAC Name 1-(1-cyclohexyl-2-methylpyrrol-3-yl)ethanone
Standard InChI InChI=1S/C13H19NO/c1-10-13(11(2)15)8-9-14(10)12-6-4-3-5-7-12/h8-9,12H,3-7H2,1-2H3
Standard InChI Key RJSUSYROWZOESQ-UHFFFAOYSA-N
Canonical SMILES CC1=C(C=CN1C2CCCCC2)C(=O)C

Introduction

Structural and Chemical Properties

Molecular Architecture

Ethanone, 1-(1-cyclohexyl-2-methyl-1H-pyrrol-3-yl)- features a pyrrole ring—a five-membered aromatic heterocycle with one nitrogen atom—substituted at the 1-position with a cyclohexyl group, at the 2-position with a methyl group, and at the 3-position with an acetyl group. The IUPAC name is 1-(1-cyclohexyl-2-methylpyrrol-3-yl)ethanone, with the molecular formula C₁₃H₁₉NO and a molecular weight of 205.30 g/mol. The cyclohexyl group introduces steric bulk, influencing the compound’s reactivity and interaction with biological targets, while the acetyl moiety enhances electrophilicity.

Table 1: Key Structural and Physical Properties

PropertyValue
CAS Number112722-72-2
Molecular FormulaC₁₃H₁₉NO
Molecular Weight205.30 g/mol
IUPAC Name1-(1-cyclohexyl-2-methylpyrrol-3-yl)ethanone
Physical StateYellow oil at room temperature
Canonical SMILESCC1=C(C=CN1C2CCCCC2)C(=O)C

Synthesis and Chemical Reactivity

Synthetic Routes

The compound is synthesized via cyclization reactions involving cyclohexylamine and ketone-containing precursors. A common method involves the condensation of cyclohexylamine with 2-methyl-3-oxobutanoic acid under reflux conditions, catalyzed by palladium or platinum to enhance yield and selectivity. Industrial production may employ continuous flow processes to optimize purity and scalability.

Reactivity Profile

The acetyl group at the 3-position renders the compound susceptible to nucleophilic attack, enabling functionalization through:

  • Oxidation: Using potassium permanganate in acidic media to yield carboxylic acids.

  • Reduction: Employing lithium aluminum hydride to produce secondary alcohols.

  • Substitution: Halogenation with bromine or chlorine in the presence of Lewis acids to generate halogenated derivatives.

Mechanism of Action

The compound’s biological effects are attributed to its ability to engage in hydrogen bonding and π-π stacking interactions with cellular targets. Computational studies suggest that the acetyl group binds to the active site of cytochrome P450 enzymes, inhibiting metabolic pathways essential for bacterial survival . In anticancer contexts, the compound may disrupt tubulin polymerization, akin to vinca alkaloids, thereby arresting cell division.

Comparative Analysis with Analogous Compounds

Table 2: Structural and Functional Comparison of Pyrrole Derivatives

CompoundSubstituentsKey Activity
Ethanone, 1-(1-cyclohexyl-2-methyl-1H-pyrrol-3-yl)-Cyclohexyl, methyl, acetylAntimicrobial, anticancer
1-(2-Methyl-1,4-diphenylpyrrol-3-yl)ethanonePhenyl, methyl, acetylAntibacterial (MIC: 16 µg/mL)
2-Acetyl-1-methylpyrroleMethyl, acetylEnzyme inhibition

The cyclohexyl group in Ethanone, 1-(1-cyclohexyl-2-methyl-1H-pyrrol-3-yl)- confers enhanced lipophilicity compared to phenyl-substituted analogs, potentially improving blood-brain barrier penetration.

Industrial and Research Applications

Synthetic Chemistry

The compound serves as a precursor in the synthesis of polycyclic aromatic hydrocarbons (PAHs) and heterocyclic pharmaceuticals. Its acetyl group is amenable to cross-coupling reactions, enabling the construction of complex molecular architectures.

Drug Development

Ongoing research explores its incorporation into dual-action therapeutics targeting both microbial infections and neoplasms. Hybrid molecules combining this pyrrole derivative with fluoroquinolone moieties show synergistic effects in preclinical models .

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